

Application Notes and Protocols for the Quantification of Metiamide in Biological Samples

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Compound of Interest

Compound Name: Metiamide

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This document provides detailed application notes and protocols for the quantitative analysis of **Metiamide** in various biological matrices. The methodologies outlined herein are crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments in the development and clinical application of this histamine H2-receptor antagonist.

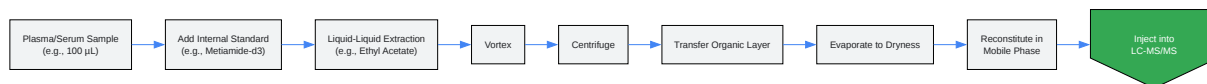
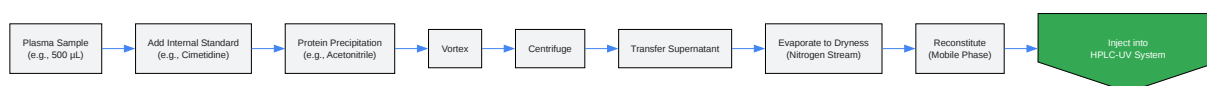
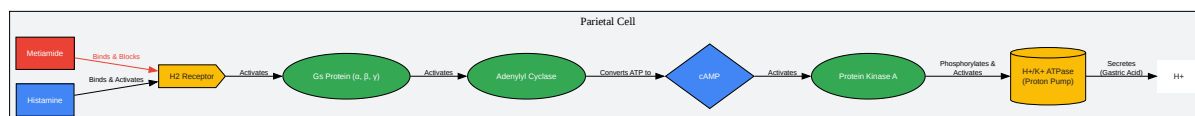
Introduction to Metiamide and its Analysis

Metiamide is a histamine H2-receptor antagonist, a class of drugs that decrease gastric acid secretion.[1][2][3][4] Its quantification in biological samples such as plasma, serum, and urine is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. Accurate and precise analytical methods are paramount for generating reliable data for regulatory submissions and clinical decision-making.[5] This document details validated methods using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Signaling Pathway of Metiamide

Metiamide exerts its pharmacological effect by competitively blocking the histamine H2 receptor. This receptor is coupled to a Gs-protein, and its activation by histamine initiates a

signaling cascade that ultimately leads to the secretion of gastric acid. By antagonizing this receptor, **Metiamide** effectively inhibits this pathway.



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